molecular formula C19H21FN2O2 B3850600 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-fluorophenyl)piperazine

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-fluorophenyl)piperazine

Cat. No. B3850600
M. Wt: 328.4 g/mol
InChI Key: HRLRFCNVUHGEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-fluorophenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as "DBZP" and is a member of the class of piperazine derivatives.

Mechanism of Action

DBZP works by inhibiting the reuptake of serotonin in the brain. This means that it prevents the reabsorption of serotonin by nerve cells, which leads to an increase in the levels of serotonin in the brain. This increase in serotonin levels can help to regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
DBZP has been shown to have a number of biochemical and physiological effects. In addition to its SSRI activity, DBZP has been found to have antioxidant properties. This means that it can help to protect cells from damage caused by free radicals. DBZP has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using DBZP in lab experiments is that it is relatively easy to synthesize and purify. It is also a well-characterized compound, which means that its properties and effects are well understood. One limitation of using DBZP in lab experiments is that it has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.

Future Directions

There are a number of potential future directions for research on DBZP. One area of interest is in the development of new antidepressant and anxiolytic drugs based on the structure of DBZP. Another area of interest is in the study of the antioxidant and anti-inflammatory properties of DBZP, and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to better understand the in vivo effects of DBZP and its potential side effects.

Scientific Research Applications

DBZP has shown promise in a number of scientific research applications. One potential use is in the treatment of depression and anxiety disorders. Studies have shown that DBZP acts as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is associated with mood regulation, and low levels of serotonin have been linked to depression and anxiety.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c20-16-3-1-2-4-17(16)22-9-7-21(8-10-22)14-15-5-6-18-19(13-15)24-12-11-23-18/h1-6,13H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLRFCNVUHGEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5417008

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-fluorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-fluorophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-fluorophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-fluorophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-fluorophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.